molecular formula C15H21Cl2FN2O3 B12745277 (S)-Fluroxypyr-meptyl CAS No. 851041-26-4

(S)-Fluroxypyr-meptyl

Cat. No.: B12745277
CAS No.: 851041-26-4
M. Wt: 367.2 g/mol
InChI Key: OLZQTUCTGLHFTQ-VIFPVBQESA-N
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Description

(S)-Fluroxypyr-meptyl is a chiral herbicide belonging to the pyridine carboxylic acid family. It is widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and non-crop areas. The compound is known for its selective action, effectively targeting unwanted vegetation while sparing the desired crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fluroxypyr-meptyl typically involves the esterification of fluroxypyr with meptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process requires careful control of temperature and pH to ensure the selective formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with the reaction mixture being constantly stirred to maintain homogeneity. The product is then purified through distillation and crystallization to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Fluroxypyr-meptyl undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield fluroxypyr and meptyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Fluroxypyr and meptyl alcohol.

    Oxidation: Fluroxypyr carboxylic acid.

    Substitution: Various pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Fluroxypyr-meptyl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Employed in studies to understand the impact of herbicides on plant physiology and biochemistry.

    Medicine: Investigated for its potential use in developing new herbicidal drugs with improved selectivity and reduced toxicity.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

(S)-Fluroxypyr-meptyl exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It binds to auxin receptors in the target weeds, disrupting their normal growth processes. This leads to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound specifically targets broadleaf weeds, leaving grasses and other monocots unaffected.

Comparison with Similar Compounds

(S)-Fluroxypyr-meptyl is unique among herbicides due to its high selectivity and low toxicity. Similar compounds include:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide, but with broader spectrum activity.

    Dicamba: Similar mode of action but less selective compared to this compound.

    MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar herbicidal properties but with different chemical structure.

Properties

CAS No.

851041-26-4

Molecular Formula

C15H21Cl2FN2O3

Molecular Weight

367.2 g/mol

IUPAC Name

[(2S)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate

InChI

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m0/s1

InChI Key

OLZQTUCTGLHFTQ-VIFPVBQESA-N

Isomeric SMILES

CCCCCC[C@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F

Canonical SMILES

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F

Origin of Product

United States

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